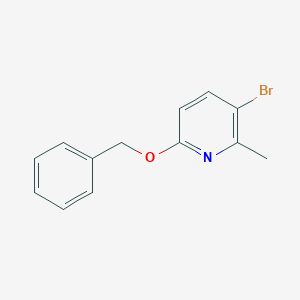

5-Bromo-2-benzyloxy-6-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-benzyloxy-6-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine has been reported in various methods. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .Molecular Structure Analysis

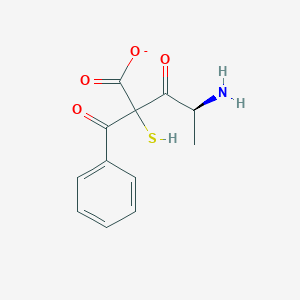

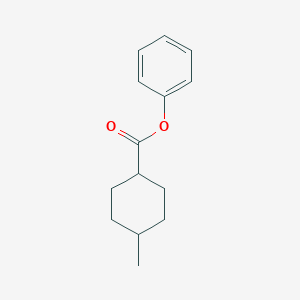

The molecular formula of 5-Bromo-2-benzyloxy-6-methylpyridine is C13H12BrNO. The InChI is InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 and the Canonical SMILES is CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br .Chemical Reactions Analysis

5-Bromo-2-benzyloxy-6-methylpyridine is a bromopyridine derivative. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-benzyloxy-6-methylpyridine is 278.14 g/mol. It has a topological polar surface area of 22.1 Ų and a complexity of 206. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Applications De Recherche Scientifique

Organic Synthesis

This compound is used as a building block in organic synthesis . It is particularly useful in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions involve the use of palladium catalysts and arylboronic acids to produce a series of novel pyridine derivatives .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry . The synthesized pyridine derivatives have been studied for their biological activities . For instance, some of these derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Quantum Mechanical Investigations

The compound and its derivatives have been studied using Density Functional Theory (DFT) methods . These studies help in understanding the possible reaction pathways and the potential of these compounds as chiral dopants for liquid crystals .

Anti-Melanogenic Agents

The compound could potentially be used in the development of anti-melanogenic agents . These agents inhibit the enzyme tyrosinase, which is a key target in designing new chemical ligands against melanogenesis .

Food Industry

The potential anti-tyrosinase activity of the compound suggests its possible use in the food industry . Anti-tyrosinase agents can be used to prevent browning in certain foods .

Pharmaceutical Industry

The compound’s potential as an anti-melanogenic agent suggests its possible use in the pharmaceutical industry . It could be used in the development of drugs for conditions related to melanin overproduction .

Cosmetics Industry

The compound could also find applications in the cosmetics industry . Anti-melanogenic agents can be used in the formulation of skin-lightening products .

Research and Development

The compound is used in research and development for the synthesis of other complex molecules . Its unique structure makes it a valuable starting material in the synthesis of various other compounds .

Mécanisme D'action

Propriétés

IUPAC Name |

3-bromo-2-methyl-6-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCAMWLXQQRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563271 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-benzyloxy-6-methylpyridine | |

CAS RN |

126717-60-0 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)